Acetagastrodine
Overview
Description
Acegastrodine is a derivative of gastrodin, a bioactive compound found in the rhizomes of Gastrodia elata, a traditional Chinese medicinal herb. Gastrodin and its derivatives, including acegastrodine, are known for their neuroprotective and antioxidant properties. Acegastrodine has been studied for its potential therapeutic effects on various neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acegastrodine can be synthesized through the acetylation of gastrodin. The process involves reacting gastrodin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of acegastrodine involves large-scale acetylation of gastrodin. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Acegastrodine undergoes various chemical reactions, including:
Oxidation: Acegastrodine can be oxidized to form corresponding quinones.
Reduction: It can be reduced to its hydroxy derivatives.
Substitution: Acegastrodine can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine can be used under mild conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acegastrodine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects on neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Industry: Utilized in the development of neuroprotective drugs and supplements.
Mechanism of Action
Acegastrodine exerts its effects primarily through its antioxidant and neuroprotective properties. It modulates neurotransmitter levels, reduces oxidative stress, and inhibits inflammatory pathways. The compound targets various molecular pathways, including the regulation of mitochondrial function and the modulation of neurotrophic factors .
Comparison with Similar Compounds
Gastrodin: The parent compound of acegastrodine, known for its neuroprotective effects.
p-Hydroxybenzyl alcohol: Another derivative of gastrodin with similar bioactive properties.
Acetylgastrodin: A closely related compound with comparable therapeutic potential.
Uniqueness of Acegastrodine: Acegastrodine stands out due to its enhanced stability and bioavailability compared to gastrodin. Its acetylated form allows for better absorption and prolonged effects in the body, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUDVDQXCUHOED-YMQHIKHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214509 | |
Record name | Acetagastrodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64291-41-4 | |
Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetagastrodine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetagastrodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETAGASTRODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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